molecular formula C9H9N5O2 B7816946 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid CAS No. 936074-72-5

2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Cat. No.: B7816946
CAS No.: 936074-72-5
M. Wt: 219.20 g/mol
InChI Key: BPKLAJXUYYRBIQ-UHFFFAOYSA-N
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Description

2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a benzoic acid derivative featuring an amino group at the 2-position and a 2-methyl-2H-tetrazole ring at the 4-position of the benzene ring. The tetrazole moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The compound's molecular formula is C₉H₈N₄O₂, with a molecular weight of 204.19 g/mol . Its zwitterionic nature (due to the acidic tetrazole and basic amino group) influences solubility and pharmacokinetic behavior, making it relevant in drug design for conditions such as hypertension or oxidative stress-related disorders .

Properties

IUPAC Name

2-amino-4-(2-methyltetrazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-14-12-8(11-13-14)5-2-3-6(9(15)16)7(10)4-5/h2-4H,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKLAJXUYYRBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231176
Record name 2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-72-5
Record name 2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936074-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Nitrile Precursors

The core tetrazole ring is synthesized via [2+3] cycloaddition between a nitrile group and sodium azide, catalyzed by ammonium chloride in polar aprotic solvents. For 4-cyanobenzoic acid derivatives, this reaction proceeds under reflux in dimethylformamide (DMF) at 120°C for 18–20 hours. Methylation of the tetrazole nitrogen is achieved in situ using methyl iodide, yielding the 2-methyl-2H-tetrazol-5-yl substituent.

Representative Reaction:

4-Cyanobenzoic acid+NaN3NH4Cl, DMF, 120°C4-(1H-tetrazol-5-yl)benzoic acidCH3I4-(2-methyl-2H-tetrazol-5-yl)benzoic acid\text{4-Cyanobenzoic acid} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF, 120°C}} \text{4-(1H-tetrazol-5-yl)benzoic acid} \xrightarrow{\text{CH}_3\text{I}} \text{4-(2-methyl-2H-tetrazol-5-yl)benzoic acid}

Yield optimization studies indicate that substituting DMF with N-methyl-2-pyrrolidone (NMP) increases reaction rates by 15–20% due to improved solubility of intermediates.

Alternative Routes via Diazonium Salt Intermediates

Patent KR100739439B1 discloses a method where 2-amino-6-[1,3-dioxo-3-(tetrazol-5-yl)propyl]phenol undergoes acid-catalyzed cyclization to form tetrazole-containing benzopyran intermediates. While this route targets a benzopyran scaffold, the tetrazole-forming step—using hydrochloric acid at 80°C for 3 hours—offers insights into acid-stable protecting groups for the amino functionality.

Introduction of the Amino Group

Nitration/Reduction Sequence

Direct nitration of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid at position 2 is challenging due to electronic deactivation by the tetrazole ring. Mixed acid systems (HNO₃/H₂SO₄) at 0–5°C achieve regioselective nitration, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine.

Critical Parameters:

  • Temperature control : Nitration above 10°C leads to over-nitration and decomposition.

  • Catalyst selection : Palladium on carbon (5% w/w) in ethanol achieves >95% reduction efficiency.

Directed Ortho-Metalation

For substrates with directing groups, lithiation at position 2 using n-butyllithium (-78°C, THF) followed by quenching with a nitrogen source (e.g., O-benzylhydroxylamine) introduces the amino group. This method, though less common, avoids harsh nitration conditions and improves functional group tolerance.

Protecting Group Strategies

To prevent undesired side reactions during tetrazole formation or nitration, protecting groups are essential:

Protecting Group Application Stage Deprotection Method
Acetyl (Ac)Amino group during cyclizationAcidic hydrolysis (HCl, reflux)
tert-Butoxycarbonyl (Boc)Tetrazole nitrogenTFA/CH₂Cl₂, room temperature
Benzyl (Bn)Carboxylic acidHydrogenolysis (H₂, Pd(OH)₂)

Benzyl protection of the carboxylic acid is preferred in multi-step syntheses, as hydrogenolysis concurrently removes benzyl and Boc groups, streamlining the process.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery to reduce costs. DMF is distilled and reused after cyclization steps, with <5% loss per cycle. Catalysts such as Pd/C are filtered and reactivated via oxidative treatment, maintaining >90% activity over 10 cycles.

Crystallization and Purification

The final compound is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals with >99.5% purity (HPLC). Residual solvents are controlled to <0.1% (ICH guidelines) through vacuum drying at 50°C for 12 hours.

Challenges and Unresolved Issues

  • Regioselectivity in nitration : Competing para-nitration (≤8%) necessitates costly chromatographic separation.

  • Tetrazole ring stability : Prolonged exposure to strong acids (>12 hours) induces ring-opening, limiting reaction windows.

  • Amino group oxidation : Trace metal impurities in solvents catalyze amine oxidation, requiring strict inert atmosphere controls.

Emerging Methodologies

Recent advances in flow chemistry enable continuous synthesis of tetrazole intermediates, reducing reaction times by 40% compared to batch processes . Photocatalytic methods using Ru(bpy)₃²⁺ under blue light irradiation show promise for milder nitration conditions, though yields remain suboptimal (≤65%).

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid has been studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Positional Isomers
  • 2-Amino-4-(1H-tetrazol-5-yl)benzoic acid (): Differs by lacking the methyl group on the tetrazole ring. The unmethylated tetrazole (pKa ~4.9) is more acidic than the 2-methyl variant (pKa ~6.5), altering solubility and hydrogen-bonding capacity .
  • 3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid (): The tetrazole is at position 3 instead of 4.
2.1.2. Substituted Derivatives
  • 2-(4-tert-Butylbenzamido)-4-chloro-5-(2-methyl-2H-tetrazol-5-yl)benzoic acid (Compound 4ff, ):
    Incorporates a chloro substituent and a bulky tert-butylbenzamido group. These modifications increase lipophilicity (logP ~3.2 vs. ~1.5 for the parent compound), improving membrane permeability but reducing aqueous solubility .
  • 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid (): Lacks the amino group, resulting in a simpler structure. The absence of the amino group diminishes hydrogen-bond donor capacity, which may reduce binding affinity to targets like angiotensin II receptors .

Functional Group Variations

  • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid ():
    Replaces tetrazole with a thiazole ring. Thiazoles are less acidic (pKa ~2.7) and less polar, leading to lower metabolic stability but higher passive diffusion across biological barriers .
  • 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid (): Features an azo linkage and phenolic hydroxyl group. The azo group introduces pH-dependent redox activity, enhancing antioxidant properties (e.g., DPPH scavenging IC₅₀ ~12 µM vs. ~25 µM for the tetrazole analogue) .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) pKa (Tetrazole) Key Biological Activity
Target Compound 204.19 1.5 0.8 (pH 7.4) 6.5 Antioxidant (DPPH IC₅₀: 25 µM)
2-Amino-4-(1H-tetrazol-5-yl)benzoic acid 191.16 0.9 1.2 (pH 7.4) 4.9 AT1 receptor antagonist (IC₅₀: 8 nM)
4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid 204.19 1.8 0.5 (pH 7.4) 6.5 Weak COX-2 inhibition (IC₅₀: >100 µM)
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 219.26 2.3 0.3 (pH 7.4) N/A Antibacterial (MIC: 16 µg/mL)

ADME Profile

  • Absorption: The target compound’s zwitterionic form enhances intestinal absorption (Caco-2 permeability: 8 × 10⁻⁶ cm/s) compared to non-ionic analogues like 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (2 × 10⁻⁶ cm/s) .
  • Metabolism : Methylation of the tetrazole ring reduces susceptibility to cytochrome P450 oxidation (t₁/₂ in liver microsomes: 120 min vs. 45 min for unmethylated analogues) .

Biological Activity

2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a derivative of benzoic acid featuring a tetrazole moiety, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is being explored for its potential roles as an enzyme inhibitor, anticancer agent, and antibacterial agent. The unique structural characteristics of tetrazoles contribute to their biological efficacy, making them valuable in drug design.

The chemical formula for this compound is C8H7N5O2C_8H_7N_5O_2, with a molecular weight of 205.17 g/mol. The presence of the tetrazole ring enhances the compound's lipophilicity and bioavailability, which are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₇N₅O₂
Molecular Weight205.17 g/mol
CAS Number872473-26-2
IUPAC NameThis compound

Anticancer Activity

Research indicates that compounds containing tetrazole rings can exhibit significant anticancer properties. A study highlighted the inhibition of HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells, by derivatives including those with the tetrazole moiety. Compounds similar to this compound demonstrated micromolar to nanomolar inhibition against HSET, suggesting a potential mechanism for inducing multipolar mitotic spindles and subsequent cell death in cancer cells .

Antibacterial Activity

The antibacterial properties of tetrazole derivatives have also been explored. The compound is being investigated for its effectiveness against various bacterial strains, with preliminary findings indicating promising activity. The mechanism may involve interference with bacterial metabolic pathways or structural components, although specific targets remain to be elucidated .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for several enzymes involved in metabolic processes. The tetrazole ring facilitates interactions through hydrogen bonding and π-stacking with enzyme active sites, enhancing its inhibitory efficacy .

Case Studies

  • Inhibition of HSET : In a high-throughput screening assay, a derivative similar to this compound exhibited an IC50 value of 27 nM against HSET, demonstrating its strong potential as a cancer therapeutic agent .
  • Antibacterial Screening : A series of tetrazole derivatives were tested against common bacterial pathogens, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : Formation of hydrogen bonds and π-stacking interactions with target enzymes.
  • Cellular Uptake : Enhanced lipophilicity allows better membrane penetration, facilitating cellular uptake.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid?

  • Methodological Answer : The compound is typically synthesized via condensation reactions under reflux conditions. For example, a mixture of substituted benzaldehyde derivatives and aminotriazole precursors is refluxed in acetic acid with catalytic sodium acetate for 3–5 hours. The product is isolated by filtration, followed by sequential washing with acetic acid, water, ethanol, and diethyl ether, and recrystallization from DMF/acetic acid mixtures . Optimizing stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine) and reaction time (3–5 hours) improves yield.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • 1H NMR : Identifies aromatic protons, tetrazole methyl groups, and amine protons.
  • LC-MS : Verifies molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Confirms C, H, N, and S content to validate purity.
  • FTIR : Detects carboxylic acid (C=O stretch at ~1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).
    Discrepancies in data should be resolved by cross-referencing with synthetic intermediates and known analogs .

Q. What are the common pharmacological targets for derivatives of this compound?

  • Methodological Answer : Derivatives are evaluated for interactions with dopamine D2 and serotonin 5-HT3 receptors due to the tetrazole moiety’s bioisosteric similarity to carboxylic acids. Binding assays involve competitive displacement of radiolabeled ligands (e.g., [³H]spiperone for D2 receptors) in vitro. Pharmacological activity is correlated with structural modifications, such as substitution at the benzoic acid or tetrazole positions .

Advanced Research Questions

Q. How can researchers optimize synthesis yields under varying catalytic or solvent conditions?

  • Methodological Answer : Systematic optimization involves:

  • Catalyst Screening : Test acetic acid, HCl, or Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against ethanol or acetic acid for solubility and reaction rate.
  • Temperature Gradients : Reflux (100–120°C) vs. microwave-assisted synthesis (shorter time, higher purity).
    Yield improvements are quantified via HPLC or gravimetric analysis, with purity assessed by TLC (Rf values) .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or LC-MS adducts) require:

  • Isotopic Labeling : Use deuterated analogs to confirm proton assignments.
  • X-ray Crystallography : Resolve ambiguous connectivity in solid-state structures.
  • DFT Calculations : Predict theoretical spectra (NMR, IR) for comparison with experimental data.
    For example, computational modeling of tetrazole ring tautomers can explain anomalous FTIR peaks .

Q. What computational strategies predict the bioactivity of derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., 5-HT3 ligand-binding domains). Focus on hydrogen bonding between the tetrazole group and residues like Asp124 or Tyr143.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from binding assays.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability.
    Validation requires synthesis and in vitro testing of top-ranked virtual hits .

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